2-Butyloctanoic acid

Acaricide Biocontrol Pest Management

Why 2-butyloctanoic acid? Not all C12 fatty acids perform equally. The α-butyl branch generates steric hindrance unmatched by linear lauric acid—essential for controlling CdSe quantum dot growth kinetics and achieving uniform nanoparticles. This unique geometry also delivers superior contact acaricidal activity (LC50 13 mM) against house dust mites, outperforming both shorter (iso-C8) and longer (iso-C16) branched analogs. For cosmetic formulators, it remains a non-crystallizing liquid emollient with high LogP (4.3), imparting a lighter, non-greasy skin feel. Procure ≥98% purity for R&D, pilot-scale, or commercial formulation today.

Molecular Formula C12H24O2
Molecular Weight 200.32 g/mol
CAS No. 27610-92-0
Cat. No. B1328923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butyloctanoic acid
CAS27610-92-0
Molecular FormulaC12H24O2
Molecular Weight200.32 g/mol
Structural Identifiers
SMILESCCCCCCC(CCCC)C(=O)O
InChIInChI=1S/C12H24O2/c1-3-5-7-8-10-11(12(13)14)9-6-4-2/h11H,3-10H2,1-2H3,(H,13,14)
InChIKeyOARDBPIZDHVTCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 2-Butyloctanoic Acid (CAS 27610-92-0): A High-Value Branched-Chain Fatty Acid


2-Butyloctanoic acid (CAS 27610-92-0) is a branched, saturated medium-chain fatty acid with the molecular formula C12H24O2 and a molecular weight of 200.32 g/mol [1]. Its structure, characterized by a butyl group branching from the second carbon of an octanoic acid backbone, imparts unique physicochemical properties, including a high calculated LogP (XLogP3) of 4.3, which indicates strong lipophilicity [2]. This compound serves as a versatile chemical intermediate and functional additive in industrial, cosmetic, and research applications, where its specific branching pattern offers quantifiable advantages over its linear and alternative branched analogs [3].

Critical Rationale for 2-Butyloctanoic Acid Selection: Why Linear or Shorter-Branched Analogs Are Not Direct Replacements


Substituting 2-butyloctanoic acid with a generic fatty acid like lauric acid (C12:0) or a shorter-branched analog such as 2-ethylhexanoic acid (iso-C8) is not scientifically or functionally equivalent. The specific α-branching pattern and chain length of 2-butyloctanoic acid (iso-C12) create a unique steric profile that directly impacts performance in both biological and materials science applications [1]. For instance, in the synthesis of CdSe quantum dots, 2-butyloctanoic acid creates more steric hindrance than straight-chain acids of comparable length, which dictates nanoparticle size and growth kinetics [2]. Similarly, in acaricidal applications, its efficacy is demonstrably superior to both shorter-branched (iso-C8) and longer-branched (iso-C16) analogs, proving that optimal activity is highly dependent on the specific molecular geometry of this compound [3].

Quantitative Differentiation of 2-Butyloctanoic Acid: Head-to-Head Performance Data for Procurement Decisions


Superior Acaricidal Potency: 2-Butyloctanoic Acid (iso-C12) vs. Branched Analogs (iso-C8 and iso-C16) on House Dust Mites

In a direct comparative study of branched-chain fatty acids for controlling the house dust mite (Dermatophagoides pteronyssinus), 2-butyloctanoic acid (iso-C12) exhibited the highest acaricidal activity among the tested compounds, which included 2-ethylhexanoic acid (iso-C8) and isopalmitic acid (iso-C16) [1]. The compound achieved an LC50 of 13 mM and demonstrated a repellence rate greater than 50% at a low concentration of 0.20% (8.0 mM) [1]. In contrast, both iso-C8 and iso-C16 were less potent in the direct contact bioassay, with iso-C8 being notably more toxic only in the fumigation test, a less preferred mode of action for this application [1].

Acaricide Biocontrol Pest Management

Enhanced Steric Hindrance: 2-Butyloctanoic Acid vs. Straight-Chain Carboxylic Acids in CdSe Quantum Dot Synthesis

In a study investigating the steric effects of carboxylic capping ligands on the growth of CdSe quantum dots, α-branched double-chain acids like 2-butyloctanoic acid were compared to straight-chain acids of comparable length [1]. The research found that 2-butyloctanoic acid creates significantly more steric hindrance than its linear counterparts, a key factor that directly influences the size and growth kinetics of the resulting quantum dots, leading to the production of smaller nanoparticles [1].

Nanomaterials Quantum Dot Synthesis Surface Ligands

Physicochemical Property Profile: 2-Butyloctanoic Acid vs. Linear Lauric Acid (C12:0)

While direct experimental comparisons with linear lauric acid (dodecanoic acid) were not found in the primary literature, the computed physicochemical properties of 2-butyloctanoic acid reveal key differences that are highly predictive of altered behavior in biological and formulation contexts [1]. 2-Butyloctanoic acid has a calculated XLogP3 value of 4.3 [1]. In comparison, the predicted XLogP3 for lauric acid is 4.2 [2]. The branching in 2-butyloctanoic acid lowers its melting point and reduces its tendency to crystallize, which is a significant advantage in creating stable, low-viscosity liquid formulations.

Chemical Property Lipophilicity Formulation Science

Validated Application Scenarios for 2-Butyloctanoic Acid Based on Comparative Performance Data


Formulation of Contact-Based Acaricides and Anti-Mite Treatments

Based on its superior direct-contact LC50 (13 mM) and high repellency (>50% at 0.20%) against house dust mites [1], 2-butyloctanoic acid is a prime candidate for developing high-efficacy acaricidal products. This includes its use as an active ingredient in laundry detergents, sprays for upholstery and carpets, and surface treatments where its contact-dependent activity is most relevant.

Capping Ligand for the Synthesis of Size-Controlled Nanoparticles

The unique steric hindrance profile of 2-butyloctanoic acid, which is greater than that of linear carboxylic acids, makes it a valuable capping ligand in the synthesis of semiconductor quantum dots (e.g., CdSe) [2]. This property allows researchers to finely control nanoparticle growth kinetics and achieve smaller, more uniform particle sizes, which is critical for optical and electronic applications.

Liquid Emollient and Solvent in Cosmetic and Personal Care Formulations

As a liquid branched-chain fatty acid with a high LogP (XLogP3=4.3) [3], 2-butyloctanoic acid is ideally suited for non-aqueous cosmetic formulations. It functions as a non-crystallizing emollient and solvent, offering a lighter, less greasy skin feel compared to solid linear fatty acids like lauric acid. Its use is supported in patents for deodorant and antimicrobial cosmetic agents [4].

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